molecular formula C16H23N5OS B6954938 N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6954938
M. Wt: 333.5 g/mol
InChI Key: JCDQEAHGBYGJFY-UHFFFAOYSA-N
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Description

N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features both imidazole and thiazole rings

Properties

IUPAC Name

N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-13-17-6-11-20(13)8-2-5-19-16(22)21-9-3-14(4-10-21)15-18-7-12-23-15/h6-7,11-12,14H,2-5,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDQEAHGBYGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCNC(=O)N2CCC(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 2-methylimidazole and 1,3-thiazole derivatives. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions or enzyme active sites, altering their activity. This compound may inhibit enzyme function by blocking the active site or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    3-Methoxyphenylboronic acid: Utilized in organic synthesis and as a building block for more complex molecules.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Employed in the synthesis of pharmaceuticals and other bioactive compounds.

Uniqueness

N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to its combination of imidazole and thiazole rings, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets.

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